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Compound of Interest

Compound Name:
(Phe13,Tyr19)-MCH (human,

mouse, rat)

Cat. No.: B15140928 Get Quote

(Phe13,Tyr19)-MCH is a synthetic analog of the native human MCH. The parent peptide is a

19-amino acid cyclic neuropeptide. In this analog, the native Tyrosine at position 13 is replaced

with Phenylalanine, and the native Valine at position 19 is replaced with Tyrosine. This

substitution was designed to provide a site for radioiodination for use in radioligand binding

assays.[1]

One-Letter Code: DFDMLRCMLGRVFRPCWQY[2]

Three-Letter Code: Asp-Phe-Asp-Met-Leu-Arg-Cys-Met-Leu-Gly-Arg-Val-Phe-Arg-Pro-Cys-

Trp-Gln-Tyr[2][3]

Cyclization: A disulfide bridge is formed between the Cysteine residues at position 7 and

position 16 (Cys7-Cys16).[2][3]

Molecular Formula: C₁₀₉H₁₆₀N₃₀O₂₆S₄[3]

Molecular Weight: Approximately 2434.9 g/mol [3]

Quantitative Pharmacological Data
The following tables summarize key quantitative data for (Phe13,Tyr19)-MCH and related

ligands, providing insights into their binding affinity and functional potency at the MCH Receptor

1 (MCHR1).

Table 1: Radioligand Binding Affinities for MCHR1
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Radioligand Cell Line / Tissue
K_d (Dissociation
Constant)

Reference

[¹²⁵I]-[Phe13,
Tyr19]-MCH

Mouse G4F-7
melanoma cells

0.118 nM (1.18 x
10⁻¹⁰ M)

[1]

| [¹²⁵I]-[D-Phe13, Tyr19]-MCH | Mouse melanoma cells | 122.7 ± 15.3 pM |[4] |

Table 2: Functional Potency (EC₅₀) of MCH Analogs at MCHR1

Ligand Assay Type Cell Line

EC₅₀ (Half-
maximal
Effective
Concentration)

Reference

MCH
cAMP
Inhibition

CHO-MCHR
cells

100 pM [5]

MCH
β-Arrestin

Recruitment

Human MCHR1

expressing cells
2.5 nM [6]

| MCH | Calcium Flux | Human MCHR1 expressing cells | 0.70 nM |[6] |

Table 3: Inhibitory Constants (K_i and IC₅₀) of MCHR1 Antagonists

Antagonist Assay Type Radioligand

IC₅₀ (Half-
maximal
Inhibitory
Concentration)

Reference

[D-Arg¹¹]-MCH Calcium Flux - K_b = 15.8 µM [7]

MQ1
Radioligand

Binding
[¹²⁵I]-MCH-(4-19) 2.2 nM [6]

MQ1 cAMP Assay - 1.6 nM [6]

| MQ1 | β-Arrestin Recruitment | - | 1.7 nM |[6] |
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Signaling Pathways of the MCH Receptor 1 (MCHR1)
MCH and its analogs, including (Phe13,Tyr19)-MCH, exert their effects by binding to the MCH

Receptor 1 (MCHR1), a Class A G protein-coupled receptor (GPCR). MCHR1 is known to

couple to multiple G protein families (Gαi, Gαq, and Gαo) to activate diverse intracellular

signaling cascades.[5][8]

Gαi Pathway (Inhibitory): Upon agonist binding, MCHR1 activates the Gαi subunit, which in

turn inhibits the enzyme adenylyl cyclase.[9] This leads to a decrease in intracellular cyclic

AMP (cAMP) levels and subsequent reduction in the activity of Protein Kinase A (PKA).[10]

Gαq Pathway (Stimulatory): MCHR1 also couples to the Gαq subunit, activating

Phospholipase C (PLC).[9] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into

two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers

the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C

(PKC).[5][11]

Mitogen-Activated Protein Kinase (MAPK) Pathway: MCH stimulation has been shown to

activate the extracellular signal-regulated kinase (ERK), a key component of the MAPK

pathway.[12] This activation can be mediated through both Gαi/o (via βγ subunits) and Gαq

pathways.[5]

β-Arrestin Pathway: Like many GPCRs, prolonged stimulation of MCHR1 can lead to the

recruitment of β-arrestin.[9] This process mediates receptor desensitization and promotes its

internalization from the cell surface, playing a crucial role in regulating signal duration.[9]
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Caption: MCHR1 couples to multiple G proteins to activate diverse signaling pathways.
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Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of ligands targeting

MCHR1. Below are protocols for key experiments.

Peptide Synthesis and Purification of (Phe13,Tyr19)-
MCH
This protocol is based on the methodology for synthesizing MCH analogs.[1]

Solid-Phase Peptide Synthesis (SPPS): The linear peptide is assembled on a resin support

(e.g., PEG-PS resin) using a continuous-flow synthesizer. The synthesis follows the Fmoc (9-

fluorenylmethyloxycarbonyl) strategy, where the N-terminus of each amino acid is

temporarily protected by an Fmoc group, which is removed before the addition of the next

amino acid.

Cleavage and Deprotection: Once the linear sequence is complete, the peptide is cleaved

from the resin, and all side-chain protecting groups are removed simultaneously using a

cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.

Purification of Linear Peptide: The crude linear peptide is purified to homogeneity using

reverse-phase high-performance liquid chromatography (RP-HPLC).

Cyclization (Disulfide Bond Formation): The purified linear peptide is dissolved in an aqueous

buffer. Cyclization is achieved by iodine oxidation, which facilitates the formation of the

disulfide bridge between the two cysteine residues.

Final Purification: The cyclized peptide is purified again by RP-HPLC to remove any

remaining impurities or uncyclized peptide.

Characterization: The final product's identity and purity are confirmed by mass spectrometry

(to verify the correct molecular weight) and analytical RP-HPLC.

Radioligand Competition Binding Assay
This protocol outlines the steps to determine the inhibitory constant (K_i) of a test compound at

MCHR1.[13][14]
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Objective: To determine the affinity (K_i) of a test compound by measuring its ability to displace

a specific radioligand from MCHR1.

Materials:

Membrane Preparation: Membranes from cells stably expressing MCHR1.

Radioligand: [¹²⁵I]-(Phe13,Tyr19)-MCH at a concentration near its K_d.

Test Compound: Unlabeled compound of interest at various concentrations.

Non-specific Ligand: A high concentration of unlabeled native MCH (e.g., 1 µM) to determine

non-specific binding.

Assay Buffer: e.g., 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4.[9]

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in a

solution like 0.3% polyethyleneimine (PEI).

Procedure:

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

Total Binding: Radioligand + Assay Buffer + Membrane Preparation.

Non-specific Binding (NSB): Radioligand + Non-specific Ligand + Membrane Preparation.

Competitive Binding: Radioligand + Test Compound (serial dilutions) + Membrane

Preparation.

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding

reaction to reach equilibrium.

Termination: Rapidly terminate the reaction by vacuum filtration through the glass fiber filter

mat. This separates the membrane-bound radioligand from the free radioligand.

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining

unbound radioligand.
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Detection: Place the filters in scintillation vials with a liquid scintillation cocktail. Measure the

radioactivity (counts per minute, CPM) using a scintillation counter.

Data Analysis:

Calculate Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM).

Plot the percentage of specific binding against the log concentration of the test compound.

Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.

Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where

[L] is the concentration of the radioligand and K_d is its dissociation constant.
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Caption: Workflow for a competitive radioligand binding assay.
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cAMP Functional Assay
This protocol measures the ability of a compound to modulate MCHR1's inhibition of adenylyl

cyclase.[9]

Objective: To determine the functional potency (EC₅₀ or IC₅₀) of a compound by measuring its

effect on cAMP levels.

Materials:

Cell Line: Cells stably expressing MCHR1 (e.g., CHO or HEK293 cells).

Adenylyl Cyclase Stimulator: Forskolin.

Test Compound: Agonist or antagonist of interest.

cAMP Detection Kit: e.g., HTRF, ELISA, or other immunoassay-based kits.

Procedure:

Cell Plating: Plate MCHR1-expressing cells in a suitable microplate and grow to the desired

confluency.

Pre-incubation (for Antagonists): If testing an antagonist, pre-incubate the cells with various

concentrations of the antagonist.

Stimulation: Add the test compound (for agonists) or a fixed concentration of an MCH agonist

(for antagonists). Immediately add forskolin at a pre-determined concentration (e.g., its EC₈₀)

to stimulate cAMP production.

Incubation: Incubate for a defined period (e.g., 30 minutes) at room temperature.

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration

using a commercial detection kit according to the manufacturer's instructions.

Data Analysis:
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For Agonists: Plot the percent inhibition of forskolin-stimulated cAMP levels against the log

concentration of the agonist to determine the EC₅₀.

For Antagonists: Plot the percent cAMP production against the log concentration of the

antagonist to determine the IC₅₀.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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